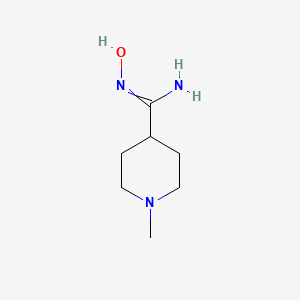![molecular formula C7H6ClN5 B11818105 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11818105.png)
7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. The presence of a chlorine atom at the 7th position and a cyclopropyl group at the 3rd position adds to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable cyclopropyl ketone under acidic conditions to form the triazole ring. This intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 7th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods is also crucial in scaling up the synthesis while maintaining high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 7-amino, 7-thio, or 7-alkoxy derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced forms with hydrogenated triazole or pyrimidine rings.
Applications De Recherche Scientifique
7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.
Biological Studies: Used in the study of enzyme inhibition, particularly targeting enzymes like ubiquitin-specific proteases (USP28), which are implicated in cancer progression.
Chemical Biology: Acts as a probe in chemical biology to study protein-ligand interactions and cellular pathways.
Material Science: Incorporated into polymers and materials for applications in electronics and photonics.
Mécanisme D'action
The mechanism of action of 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a USP28 inhibitor, it binds to the active site of the enzyme, preventing the deubiquitination of target proteins. This leads to the accumulation of ubiquitinated proteins, which can trigger cellular responses such as apoptosis or cell cycle arrest. The compound’s ability to modulate protein levels and affect cellular pathways makes it a valuable tool in cancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Comparison
Compared to its analogs, 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibits unique properties due to the presence of the cyclopropyl group. This group imparts increased rigidity and steric hindrance, which can influence the compound’s binding affinity and selectivity towards its molecular targets. Additionally, the cyclopropyl group can affect the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability .
Propriétés
Formule moléculaire |
C7H6ClN5 |
|---|---|
Poids moléculaire |
195.61 g/mol |
Nom IUPAC |
7-chloro-3-cyclopropyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN5/c8-6-5-7(10-3-9-6)13(12-11-5)4-1-2-4/h3-4H,1-2H2 |
Clé InChI |
DOVWOFOGFMANAT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C3=C(C(=NC=N3)Cl)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B11818095.png)

